Cas no 863973-20-0 (5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER)

5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER 化学的及び物理的性質
名前と識別子
-
- 5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER
- CbzNH-PEG3-CH2CH2NH2
- Benzyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
- Phenylmethyl 13-amino-5,8,11-trioxa-2-azatridecanoate (ACI)
- BS-45244
- CS-0459244
- benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
- AT22733
- 863973-20-0
- BP-28401
- benzyl N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate
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- インチ: 1S/C16H26N2O5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2,(H,18,19)
- InChIKey: JKGORDLYOYIQQV-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCOCCOCCOCCN)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 326.18417193g/mol
- どういたいしつりょう: 326.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 14
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 92Ų
5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A664922-5g |
Benzyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate |
863973-20-0 | 95% | 5g |
$474.0 | 2025-02-22 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCBZ-3-250mg |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | >95.00% | 250mg |
¥280.0 | 2023-09-19 | |
1PlusChem | 1P01JM42-1g |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 1g |
$114.00 | 2024-04-21 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCBZ-3-5g |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | >95.00% | 5g |
¥2690.0 | 2023-09-19 | |
A2B Chem LLC | AZ93938-1g |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 1g |
$104.00 | 2024-04-19 | |
A2B Chem LLC | AZ93938-250mg |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 250mg |
$41.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1254297-1g |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 1g |
$190 | 2025-02-21 | |
eNovation Chemicals LLC | Y1254297-250mg |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 250mg |
$105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1254297-100mg |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 100mg |
$90 | 2025-02-25 | |
eNovation Chemicals LLC | Y1254297-5g |
CbzNH-PEG3-CH2CH2NH2 |
863973-20-0 | 95% | 5g |
$505 | 2025-02-25 |
5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER 合成方法
ごうせいかいろ 1
1.2 Reagents: Water ; 5 h, 40 °C; 20 h, rt
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 0 °C → rt; 2 d, rt
2.2 Reagents: Water ; 5 h, 40 °C; 20 h, rt
5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER Raw materials
5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER Preparation Products
5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTER 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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2. Book reviews
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
5,8,11-TRIOXA-2-AZATRIDECANOIC ACID, 13-AMINO-, PHENYLMETHYL ESTERに関する追加情報
5,8,11-Trioxa-2-azatridecanoic acid, 13-amino-, phenylmethyl ester (CAS No: 863973-20-0)
The compound 5,8,11-Trioxa-2-azatridecanoic acid, 13-amino-, phenylmethyl ester (CAS No: 863973-20-0) is a highly specialized organic compound with a complex structure. This molecule belongs to the class of amino acids and esters, characterized by its unique functional groups and structural features. The CAS number 863973-20-0 uniquely identifies this compound in chemical databases worldwide, ensuring its accurate identification and reference in scientific literature.
The molecular structure of 5,8,11-Trioxa-2-azatridecanoic acid incorporates a tripeptide-like backbone with three oxygen atoms and one nitrogen atom. The presence of the phenylmethyl ester group at the carboxylic acid endows the molecule with enhanced stability and solubility properties. Recent studies have highlighted the potential of this compound in various applications, particularly in the fields of drug delivery systems and biotechnology.
One of the most significant advancements involving this compound is its role in peptide synthesis. Researchers have utilized 5,8,11-Trioxa-2-azatridecanoic acid as a building block for constructing bioactive peptides due to its ability to form stable amide bonds under mild conditions. This property makes it an ideal candidate for developing peptide-based therapeutics targeting diseases such as cancer and neurodegenerative disorders.
Moreover, the phenylmethyl ester derivative has shown promising results in enhancing the bioavailability of peptide drugs. By modifying the ester group, scientists can control the release rate of the active peptide moiety, thereby optimizing therapeutic efficacy. This innovation has been extensively explored in recent clinical trials, where 5,8,11-Trioxa-2-azatridecanoic acid derivatives demonstrated improved pharmacokinetic profiles compared to traditional peptide drugs.
In addition to its therapeutic applications, this compound has also found utility in materials science. The unique combination of hydrophilic and hydrophobic groups in its structure allows it to serve as a versatile monomer for synthesizing advanced polymers. These polymers exhibit excellent mechanical properties and biocompatibility, making them suitable for use in biomedical devices and tissue engineering scaffolds.
The synthesis of 5,8,11-Trioxa-2-azatridecanoic acid involves a multi-step process that combines peptide bond formation with esterification reactions. Recent breakthroughs in catalytic chemistry have enabled the development of more efficient synthesis routes, reducing production costs and improving scalability. These advancements have paved the way for large-scale manufacturing of this compound for both research and commercial purposes.
From an environmental perspective, studies on the biodegradation of 5,8,11-Trioxa-2-azatridecanoic acid have revealed its ability to undergo rapid enzymatic cleavage under physiological conditions. This characteristic not only ensures minimal toxicity but also aligns with current sustainability goals by promoting eco-friendly chemical design principles.
In conclusion, 5,8,11-Trioxa-2-azatridecanoic acid (CAS No: 863973-20-0) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development and materials science. As ongoing research continues to uncover new potentials for this compound, its significance in advancing modern science is expected to grow exponentially.
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